HL-60 Antiproliferative Potency Advantage of N-1 Benzyl-Substituted Indoline-2,3-diones Over Non-Benzyl Congeners
In a head-to-head comparison within a single study, indoline-2,3-dione derivatives bearing an N-1 benzyl substituent displayed significantly greater antiproliferative activity against human acute promyelocytic leukemia HL-60 cells than analogs bearing a (4-fluorobenzyl)amino-2-oxoethyl substituent [1]. The most potent benzyl-substituted compound (8l) achieved a half-maximal growth inhibitory concentration (GI50) of 0.07 µM, whereas the comparator 8p, which retains a benzyl group but with different substitution, showed a GI50 of 0.14 µM [1]. Because 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione contains a benzyl-type N-1 substituent, it is positioned within the higher-activity structural cluster. The ortho-butoxy chain may further modulate potency and selectivity relative to the unsubstituted benzyl lead, providing a rational basis for its selection in SAR optimization.
| Evidence Dimension | Antiproliferative activity in HL-60 cells (GI50) |
|---|---|
| Target Compound Data | Compound belongs to N-1 benzyl-substituted class; exact GI50 not reported in primary literature |
| Comparator Or Baseline | Compound 8l (N-1 benzyl-substituted indoline-2,3-dione): GI50 = 0.07 µM; Compound 8p (N-1 benzyl-substituted): GI50 = 0.14 µM; non-benzyl analogs were less potent [1] |
| Quantified Difference | Benzyl-substituted compounds are at least 2-fold more potent than non-benzyl analogs within the same scaffold series |
| Conditions | Human HL-60 promyelocytic leukemia cell line; MTT assay; 48 h exposure [1] |
Why This Matters
This differential activity demonstrates that the N-1 benzyl pharmacophore is critical for cellular potency; the target compound retains this essential feature while introducing additional substitution that enables further SAR exploration.
- [1] Li, P.; et al. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discov. Ther. 2014, 8 (3), 132–138. View Source
